1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
Overview
Description
1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in the benzoyl group enhances the compound’s reactivity and stability, making it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid typically involves the following steps:
Formation of 2-Fluorobenzoyl chloride: This is achieved by reacting 2-fluorobenzoic acid with thionyl chloride.
Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with cycloheptanecarboxylic acid in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoylamino-cycloheptanecarboxylic acids.
Scientific Research Applications
1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoyl chloride: A precursor in the synthesis of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid.
Fluorinated Imidazoles and Benzimidazoles: Compounds with similar fluorine-containing structures that exhibit unique chemical and biological properties.
Uniqueness
This compound is unique due to its specific structure, which combines a fluorinated benzoyl group with a cycloheptanecarboxylic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2-fluorobenzoyl)amino]cycloheptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-12-8-4-3-7-11(12)13(18)17-15(14(19)20)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHDIPURTAHREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587566 | |
Record name | 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-26-7 | |
Record name | 1-(2-Fluorobenzamido)cycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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